molecular formula C20H24O2 B13839695 (4-Phenylmethoxycyclohexyl)oxymethylbenzene

(4-Phenylmethoxycyclohexyl)oxymethylbenzene

Cat. No.: B13839695
M. Wt: 296.4 g/mol
InChI Key: VPUVXJLDKQPOGL-UHFFFAOYSA-N
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Description

(4-Phenylmethoxycyclohexyl)oxymethylbenzene is a synthetic organic compound characterized by a cyclohexyl ring substituted with a phenylmethoxy group, connected via an oxymethylene bridge to a benzene ring. Its molecular formula is C₂₀H₂₂O₂, and its structure combines aromatic and alicyclic motifs, conferring unique physicochemical properties.

Its phenylmethoxy and cyclohexyl groups enhance hydrophobicity, which may influence bioavailability and molecular interactions .

Properties

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(4-phenylmethoxycyclohexyl)oxymethylbenzene

InChI

InChI=1S/C20H24O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

VPUVXJLDKQPOGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(benzyloxy)cyclohexane can be synthesized through a multi-step process involving the reaction of cyclohexane derivatives with benzyl alcohol. One common method involves the use of cyclohexane-1,4-diol as a starting material, which is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of 1,4-Bis(benzyloxy)cyclohexane typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(benzyloxy)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Cyclohexane-1,4-diol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(benzyloxy)cyclohexane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(benzyloxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclohexane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • The phenylmethoxy group in the target compound enhances lipophilicity compared to ethoxy or methylene substituents .
  • Fluorinated analogs (e.g., ) exhibit distinct electronic effects (electron-withdrawing) and metabolic stability, whereas the target compound’s ether groups may prioritize hydrolytic stability .

Benzyloxy-Substituted Compounds

Compound Name Molecular Formula Key Features Differences from Target Compound
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene C₂₀H₂₀BrNO₂ Bromohexyl chain; nitrophenyl ethenyl group Contains bromine and nitro groups; higher reactivity
(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate C₂₁H₂₄O₆ Ester linkage; hydroxyhexoxy and methoxyphenyl groups Ester vs. ether linkage; increased hydrogen bonding
2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE C₂₃H₂₂N₄O₂S Hydrazinecarbothioamide backbone; methylbenzyloxy group Functional diversity (thioamide group); polar interactions

Key Observations :

  • Brominated analogs (e.g., ) are more reactive in nucleophilic substitutions, whereas the target compound’s phenylmethoxy group prioritizes steric bulk over electrophilicity .
  • Ester-containing compounds (e.g., ) are prone to hydrolysis compared to the target’s ether linkages, suggesting differences in metabolic pathways .

Substituent Position and Isomerism

Compound Name Molecular Formula Key Features Differences from Target Compound
1-Methyl-4-(2-methylcyclohexyl)benzene C₁₄H₂₀ Methyl groups on benzene and cyclohexane (2-position) Lacks oxygen-containing substituents; simpler structure
1-Methyl-4-(4-methylcyclohexyl)benzene C₁₄H₂₀ Methyl groups on benzene and cyclohexane (4-position) Substituent position alters ring conformation

Key Observations :

  • Substituent position on the cyclohexane ring (e.g., para vs. ortho) significantly impacts molecular conformation and interaction with biological targets .

Biological Activity

(4-Phenylmethoxycyclohexyl)oxymethylbenzene, also known as 1,4-Bis(benzyloxy)cyclohexane, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

PropertyValue
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
IUPAC Name(4-phenylmethoxycyclohexyl)oxymethylbenzene
InChIInChI=1S/C20H24O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
InChI KeyVPUVXJLDKQPOGL-UHFFFAOYSA-N
Canonical SMILESC1CC(CCC1OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synthesis

The synthesis of (4-Phenylmethoxycyclohexyl)oxymethylbenzene typically involves multi-step organic reactions. One common method includes the reaction of cyclohexane derivatives with benzyl alcohol in the presence of a base such as sodium hydroxide. The process can be optimized for high yield and purity through advanced purification techniques like column chromatography.

The biological activity of (4-Phenylmethoxycyclohexyl)oxymethylbenzene is primarily attributed to its structural features that facilitate interactions with biomolecules. The benzyloxy groups can engage in hydrogen bonding and hydrophobic interactions, which influence binding affinity to various molecular targets such as enzymes and receptors. The cyclohexane ring contributes to the compound's stability and bioavailability.

Research Findings

  • Antioxidant Activity : Studies have indicated that compounds similar to (4-Phenylmethoxycyclohexyl)oxymethylbenzene exhibit significant antioxidant properties, potentially aiding in the protection against oxidative stress in cells .
  • Cytoprotective Effects : Research focusing on structurally related compounds has suggested that modifications to the cyclohexane ring can enhance cytoprotective activity, which may have implications for neuroprotection and other therapeutic areas .
  • Pharmacological Potential : The compound has been explored as a scaffold for drug development due to its ability to interact with specific biological targets. Its potential use in treating conditions related to mitochondrial dysfunction has been highlighted in recent studies .

Case Study 1: Mitochondrial Bioenergetics

A study evaluated various derivatives of cyclohexane compounds, including (4-Phenylmethoxycyclohexyl)oxymethylbenzene, for their effects on mitochondrial respiration. The results indicated that certain substitutions on the benzene ring could enhance mitochondrial respiratory activity, suggesting a pathway for developing therapeutic agents targeting metabolic disorders .

Case Study 2: Hsp90 Inhibition

Research into small molecule inhibitors of Hsp90 has shown that modifications to the 4'-position of cyclohexane derivatives can improve their efficacy as inhibitors. This highlights the potential of (4-Phenylmethoxycyclohexyl)oxymethylbenzene and its analogs in cancer therapy by targeting heat shock proteins involved in tumor survival .

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